Pterosin O

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pterosin O is a member of indanones.

This compound is a natural product found in Pteris dactylina, Microlepia strigosa, and other organisms with data available.

Biologische Aktivität

Pterosin O is a compound belonging to the class of pterosins, which are sesquiterpenoids primarily derived from ferns. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in the context of diabetes and cancer treatment.

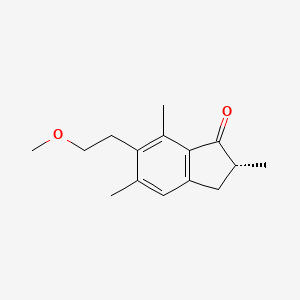

Chemical Structure and Properties

Pterosins are characterized by their unique structural features, including a common indanone core. This compound shares these structural characteristics, which contribute to its biological activity. The molecular formula and specific structural details of this compound are essential for understanding its interactions with biological systems.

1. Antidiabetic Properties

This compound has been studied for its role in glucose metabolism and insulin sensitivity. Research indicates that several pterosins, including Pterosin A, exhibit significant effects on glucose uptake in muscle cells. For instance, in C2C12 myocytes, Pterosin A was shown to enhance glucose uptake significantly when treated with 1 µM concentrations, demonstrating its potential as an antidiabetic agent .

Table 1: Effects of Pterosins on Glucose Uptake

| Compound | Concentration (µM) | Glucose Uptake Increase (%) |

|---|---|---|

| Pterosin A | 1 | Significant (p < 0.01) |

| Pterosin C | 1 | Moderate (p < 0.05) |

| Control | - | Baseline |

2. Cytotoxicity Against Cancer Cells

This compound has also demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that pterosins exhibit selective toxicity towards human tumor cells, including those from liver and breast cancers. For example, compounds derived from ferns were tested against SH-SY5Y and HCT-116 cell lines, revealing IC50 values that indicate significant cytotoxic activity .

Table 2: Cytotoxic Activity of Pterosins

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 15.8 |

| Pterosin B | HL-60 | 3.7 |

| Control | - | - |

The mechanisms underlying the biological activities of this compound are multifaceted:

- AMPK Activation : Pterosin A has been identified as a novel activator of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating energy homeostasis and glucose metabolism . This activation may help improve insulin sensitivity and promote glucose uptake in cells.

- Antioxidant Activity : Pterosins exhibit protective effects against oxidative stress-induced cell death. For example, Pterosin A was found to reduce reactive oxygen species (ROS) production in β-cells exposed to oxidative stress, thereby enhancing cell viability .

- Inhibition of Lipotoxicity : Research indicates that Pterosin A can mitigate palmitate-induced lipotoxicity in β-cells through AMPK activation, suggesting its potential as a therapeutic agent for metabolic disorders .

Case Studies

Several studies have highlighted the efficacy of pterosins in both preclinical and clinical settings:

- Study on Antidiabetic Effects : A study conducted on various fern species indicated that pterosins significantly improved glucose uptake efficiency and offered protective effects on pancreatic β-cells under oxidative stress conditions .

- Cytotoxicity Assessment : In vitro assays demonstrated that new pterosins isolated from Pteris cretica exhibited cytotoxic activity against multiple cancer cell lines, supporting their potential use in cancer therapy .

Eigenschaften

CAS-Nummer |

54854-89-6 |

|---|---|

Molekularformel |

C15H20O2 |

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

(2R)-6-(2-methoxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C15H20O2/c1-9-7-12-8-10(2)15(16)14(12)11(3)13(9)5-6-17-4/h7,10H,5-6,8H2,1-4H3/t10-/m1/s1 |

InChI-Schlüssel |

YGMHYALYIOLFQS-SNVBAGLBSA-N |

Isomerische SMILES |

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCOC)C |

Kanonische SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCOC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.